molecular formula C16H11ClFN3O2S B2449730 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 896019-38-8

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2449730
CAS No.: 896019-38-8
M. Wt: 363.79
InChI Key: ASCDVUBHQYPMAM-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic compound built on the 1,3,4-oxadiazole scaffold, a heterocyclic ring system renowned in medicinal chemistry for its diverse biological potential . This specific derivative incorporates both 4-chlorophenyl and 4-fluorophenylthio groups, structural features designed to enhance its bioactivity and selectivity for interaction with biological targets. The 1,3,4-oxadiazole core is a privileged structure in anticancer agent development . Researchers have found that such derivatives can exhibit potent cytotoxic effects against malignant cells by interfering with key enzymatic processes vital for cancer cell proliferation. The molecular mechanism of action for this class of compounds often involves the inhibition of critical enzymes, such as thymidylate synthase, topoisomerase II, histone deacetylase (HDAC), and telomerase . The strategic hybridization of the oxadiazole ring with other pharmacophores, as seen in this acetamide derivative, is a established strategy to create single molecules capable of multi-targeting action, which can be advantageous in overcoming drug resistance. This compound is supplied For Research Use Only. It is intended solely for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. Researchers handling this material should conduct their own thorough safety assessments prior to use.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2S/c17-11-3-1-10(2-4-11)15-20-21-16(23-15)19-14(22)9-24-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCDVUBHQYPMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

4-Chlorobenzoic acid is converted to 4-chlorobenzoyl hydrazide via reflux with hydrazine hydrate in ethanol:
$$
\text{4-Cl-C}6\text{H}4\text{COOH} + \text{NH}2\text{NH}2 \rightarrow \text{4-Cl-C}6\text{H}4\text{CONHNH}2 + \text{H}2\text{O}
$$
Conditions : Ethanol, 80°C, 4–6 hours. Yield: 85–90%.

Oxadiazole Ring Cyclization

The hydrazide undergoes cyclization with cyanogen bromide (CNBr) to form the 1,3,4-oxadiazole ring:
$$
\text{4-Cl-C}6\text{H}4\text{CONHNH}2 + \text{CNBr} \rightarrow \text{5-(4-Cl-C}6\text{H}4\text{)-1,3,4-oxadiazol-2-amine} + \text{NH}3 + \text{HBr}
$$
Conditions : Anhydrous ethanol, reflux, 8–12 hours. Yield: 65–70%.

Alternative Method : Cyclization with carbon disulfide (CS$$_2$$) and potassium hydroxide (KOH) yields 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol , which can be aminated via oxidative or nucleophilic pathways.

Synthesis of 2-[(4-Fluorophenyl)Sulfanyl]Acetyl Chloride

Thioether Formation

4-Fluorobenzenethiol reacts with chloroacetic acid in basic conditions to form 2-[(4-fluorophenyl)sulfanyl]acetic acid :
$$
\text{4-F-C}6\text{H}4\text{SH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{4-F-C}6\text{H}4\text{S-CH}2\text{COOH} + \text{NaCl} + \text{H}_2\text{O}
$$
Conditions : Aqueous NaOH, room temperature, 2–4 hours. Yield: 75–80%.

Acid Chloride Derivatization

The carboxylic acid is treated with thionyl chloride (SOCl$$2$$) to generate the acid chloride:
$$
\text{4-F-C}
6\text{H}4\text{S-CH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{4-F-C}6\text{H}4\text{S-CH}2\text{COCl} + \text{SO}_2 + \text{HCl}
$$
Conditions : Reflux, 1–2 hours. Yield: >90%.

Amide Coupling and Final Product Assembly

The oxadiazol-2-amine reacts with 2-[(4-fluorophenyl)sulfanyl]acetyl chloride in the presence of a base (e.g., pyridine) to form the target acetamide:
$$
\text{5-(4-Cl-C}6\text{H}4\text{)-Oxadiazol-2-NH}2 + \text{4-F-C}6\text{H}4\text{S-CH}2\text{COCl} \xrightarrow{\text{pyridine}} \text{Target Compound} + \text{HCl}
$$
Conditions : Dichloromethane (DCM), 0–5°C, 2 hours. Yield: 60–65%.

Alternative Coupling Agents : Carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) may enhance yields to 70–75% under anhydrous conditions.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (CNBr Cyclization) Route 2 (CS$$_2$$/KOH Cyclization)
Starting Material 4-Chlorobenzoic acid 4-Chlorobenzoic acid
Key Reagent Cyanogen bromide Carbon disulfide/KOH
Reaction Time (Cyclization) 8–12 hours 6–8 hours
Yield (Oxadiazole Intermediate) 65–70% 60–65%
Purity (HPLC) >95% 90–92%
Scalability Moderate High

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.45 (s, 1H, oxadiazole-H), 7.85–7.40 (m, 8H, aromatic-H), 4.20 (s, 2H, CH$$2$$), 2.10 (s, 3H, COCH$$_3$$).
  • IR (KBr) : 1680 cm$$^{-1}$$ (C=O), 1550 cm$$^{-1}$$ (C=N), 1240 cm$$^{-1}$$ (C-S).
  • LC-MS : m/z 434.2 [M+H]$$^+$$.

Purity and Yield Optimization

Recrystallization from ethanol/water (1:1) improves purity to >98%. Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities.

Industrial-Scale Considerations

  • Cost Efficiency : Route 2 (CS$$_2$$/KOH) is preferable for large-scale production due to lower reagent costs and simpler workup.
  • Green Chemistry : Substituting CS$$_2$$ with thiourea or employing microwave-assisted cyclization reduces environmental impact.
  • Safety : Cyanogen bromide necessitates stringent handling; CS$$_2$$ requires ventilated environments to prevent toxicity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antiviral and antibacterial agent.

    Medicine: Studied for its potential therapeutic effects, including antitubercular and anticancer activities.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenyl)sulfanylacetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is unique due to the combination of the oxadiazole ring and the sulfanylacetamide moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by acylation with appropriate acyl chlorides. The resultant oxadiazole derivatives are then subjected to further modifications to introduce the sulfanyl and acetamide groups.

Anticancer Activity

Recent studies have demonstrated that compounds featuring the oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC50 values lower than 3.9 µg/mL against A549 lung cancer cells, indicating potent cytotoxicity when compared to standard treatments like cisplatin (IC50 = 26.00 ± 3.00 µg/mL) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)Comparison
Compound 2A549<3.9Cisplatin: 26.00 ± 3.00
Compound 10A549<3.9Cisplatin: 26.00 ± 3.00
Compound 4NIH/3T3<3.9Cytotoxicity observed

The presence of the 4-chlorophenylamino moiety significantly enhances the antiproliferative effects on cancer cells while maintaining selectivity against healthy cells .

COX Inhibition

The compound also exhibits notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes and tumorigenesis. One study reported that Compound 2 inhibited COX-1 and COX-2 by 59.52% and 50.59%, respectively, compared to lower inhibition rates for cisplatin . This suggests a dual mechanism of action where both antiproliferative and anti-inflammatory pathways may be targeted.

Table 2: COX Inhibition Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound 259.5250.59
Cisplatin24.4143.07

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have shown promising antimicrobial activity. For instance, derivatives have been tested against various bacterial strains with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .

Table 3: Antimicrobial Activity Data

CompoundMIC (μg/mL) against Mtb H37Rv
Compound 1a7.80
Compound 1b15.60
Compound 1c31.25

Case Studies

A notable case study involved the evaluation of several oxadiazole derivatives in vitro against Mycobacterium tuberculosis (Mtb). The results indicated that certain modifications to the oxadiazole structure could enhance its efficacy against resistant strains of Mtb . The study highlighted how structural variations impact biological activity, emphasizing the importance of functional groups in drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the 1,3,4-oxadiazole core. Key steps include cyclization of hydrazides with carbon disulfide (for oxadiazole formation) and subsequent coupling with a sulfanyl-acetamide moiety. Solvents like dichloromethane or tetrahydrofuran (THF) are critical for solubility, and reaction temperatures between 60–80°C optimize yield. Purification via column chromatography using silica gel (ethyl acetate/hexane) is recommended .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and purity. Mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide). High-resolution mass spectrometry (HRMS) provides additional validation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Conduct in vitro antimicrobial assays (e.g., broth microdilution for MIC values against Staphylococcus aureus or E. coli). For anticancer potential, use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), comparing IC₅₀ values to standard drugs like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during oxadiazole ring formation?

  • Methodology : Screen alternative catalysts (e.g., iodine or p-toluenesulfonic acid) to accelerate cyclization. Adjust pH to mildly acidic conditions (pH 5–6) to stabilize intermediates. Kinetic studies via HPLC monitoring can identify rate-limiting steps. Solvent polarity adjustments (e.g., DMF for polar intermediates) may improve reaction efficiency .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing 4-chlorophenyl with 4-bromophenyl). Use molecular docking (AutoDock Vina) to compare binding affinities to target proteins (e.g., DHFR for antimicrobial activity). Validate with isothermal titration calorimetry (ITC) to quantify interactions .

Q. How does the sulfanyl-acetamide moiety influence metabolic stability in pharmacokinetic studies?

  • Methodology : Conduct in vitro microsomal stability assays (human liver microsomes) with LC-MS/MS quantification. Compare half-life (t₁/₂) to analogs lacking the sulfanyl group. Perform molecular dynamics simulations to assess susceptibility to cytochrome P450 oxidation .

Q. What advanced techniques characterize crystallographic or conformational properties?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) provides absolute configuration and packing interactions. Pair with DFT calculations (Gaussian 09) to correlate electronic structure with reactivity. Dynamic NMR can probe rotameric states of the sulfanyl-acetamide linkage .

Data Analysis and Validation

Q. How to address discrepancies in spectroscopic data between batches?

  • Methodology : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃/DMSO-d₆ solvent). Use heteronuclear 2D experiments (HSQC, HMBC) to resolve overlapping signals. Cross-validate with independent synthesis batches and statistical analysis (e.g., PCA for batch consistency) .

Q. What computational methods predict SAR for target-specific activity?

  • Methodology : Combine QSAR modeling (DRAGON descriptors) with machine learning (Random Forest or SVM) to prioritize analogs. Validate predictions with in vitro assays and CoMFA/CoMSIA for 3D pharmacophore mapping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.